Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans-
Overview
Description
Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- is a complex organic compound characterized by its cyclohexane ring structure, a pentyl group at the 4-position, and a propoxyphenyl ester group
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of cyclohexanecarboxylic acid with 4-pentyl-4-propoxyphenol under acidic conditions.
Trans-esterification: Another method involves the trans-esterification of an existing ester derivative using appropriate reagents and catalysts.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where raw materials are mixed in a reactor, and the reaction is carried out under controlled conditions.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve the replacement of the propoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and heat.
Reduction: Lithium aluminum hydride (LiAlH4), in anhydrous ether.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid derivatives with increased oxidation states.
Reduction: Alcohols or other reduced derivatives.
Substitution: Derivatives with different functional groups replacing the propoxy group.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a potential inhibitor or modulator in biological studies, affecting various biochemical pathways. Medicine: The compound may be explored for its therapeutic properties, potentially acting as a drug precursor or active pharmaceutical ingredient. Industry: It finds applications in the manufacturing of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, altering their activity, and influencing biochemical processes.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid, 4-methoxy-, 4-methyl-2-pentyl ester
Cyclohexanecarboxylic acid, 4-nitrophenyl ester
Uniqueness:
Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- is unique due to its specific structural features, such as the trans-configuration and the presence of both a pentyl and a propoxy group
Properties
IUPAC Name |
(4-propoxyphenyl) 4-pentylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-3-5-6-7-17-8-10-18(11-9-17)21(22)24-20-14-12-19(13-15-20)23-16-4-2/h12-15,17-18H,3-11,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUPPIHFDVKVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886838, DTXSID401246716 | |
Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Propoxyphenyl 4-pentylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401246716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67679-64-5, 67589-54-2 | |
Record name | 4-Propoxyphenyl 4-pentylcyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67679-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Propoxyphenyl 4-pentylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401246716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-propoxyphenyl trans-4-pentylcyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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